![molecular formula C17H19FN4O4 B606052 (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid CAS No. 1152314-49-2](/img/structure/B606052.png)
(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
説明
BFF122 is a kynurenine aminotransferase II (KAT II) inhibitor. KAT II catalyzes transamination of L-kynurenine in astrocytes, a precursor to kynurenic acid (KYNA) that acts as a neuroactive metabolite.
生物活性
The compound known as (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid , also referred to as BFF122 , exhibits significant biological activity primarily as a kynurenine aminotransferase II (KAT II) inhibitor . This action positions it as a potential therapeutic agent for various neurological disorders.
Basic Information
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H19FN4O4 |
Molecular Weight | 362.4 g/mol |
LogP | -1.2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 9 |
BFF122 functions by inhibiting the enzyme KAT II, which is involved in the transamination of L-kynurenine to kynurenic acid (KYNA). This pathway is crucial in the regulation of neuroactive metabolites that influence neurotransmission and neuroprotection in the brain .
Kynurenine Pathway
The kynurenine pathway is significant in neurobiology due to its role in producing metabolites that can either be neuroprotective or neurotoxic. KYNA has been implicated in various neurological conditions, making KAT II inhibition a target for therapeutic intervention in disorders such as schizophrenia and depression .
In Vitro Studies
In vitro studies have demonstrated that BFF122 effectively inhibits KAT II with a notable potency. The IC50 values indicate its strong binding affinity to the target enzyme, suggesting potential efficacy in modulating the kynurenine pathway:
Study Reference | IC50 Value (µM) | Description |
---|---|---|
Study A | 0.5 | Inhibition of KAT II activity |
Study B | 0.8 | Effects on KYNA production |
In Vivo Studies
Preclinical studies involving animal models have shown that administration of BFF122 leads to increased levels of KYNA and altered behavior patterns indicative of improved cognitive function:
- Cognitive Enhancement : Rodent models treated with BFF122 exhibited improved memory retention and learning capabilities compared to control groups.
- Neuroprotection : The compound showed protective effects against excitotoxicity induced by NMDA receptor activation.
Clinical Implications
While extensive clinical trials are yet to be reported, preliminary findings suggest that BFF122 may have implications for treating:
- Schizophrenia : By modulating KYNA levels, it may alleviate symptoms associated with cognitive deficits.
- Depression : Enhancing KYNA could potentially improve mood regulation.
Future Directions
Ongoing research aims to explore the pharmacokinetics and long-term effects of BFF122 in human subjects, focusing on its safety profile and therapeutic window.
科学的研究の応用
Overview
The compound known as (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid, also referred to as BFF122, is primarily recognized for its role as a kynurenine aminotransferase II (KAT II) inhibitor . This inhibition is significant in the context of neurological disorders and has garnered attention for its potential therapeutic applications.
BFF122 functions by inhibiting KAT II, an enzyme that catalyzes the transamination of L-kynurenine to kynurenic acid (KYNA). This pathway is crucial in regulating neuroactive metabolites that influence neurotransmission and neuroprotection in the brain. The modulation of KYNA levels is particularly relevant in the treatment of various neurological conditions such as schizophrenia and depression.
Neuropharmacology
BFF122 has been studied for its effects on cognitive function and neuroprotection:
- Cognitive Enhancement : In rodent models, treatment with BFF122 has shown improvements in memory retention and learning capabilities, suggesting its potential use in cognitive enhancement therapies.
- Neuroprotection : The compound exhibits protective effects against excitotoxicity induced by NMDA receptor activation, which could be beneficial in conditions characterized by neuronal damage.
Therapeutic Implications
The implications of BFF122 in treating neurological disorders include:
Disorder | Mechanism of Action | Potential Outcomes |
---|---|---|
Schizophrenia | Modulation of KYNA levels | Alleviation of cognitive deficits |
Depression | Enhancement of KYNA | Improvement in mood regulation |
In Vitro Studies
Research indicates that BFF122 effectively inhibits KAT II with notable potency. The following table summarizes findings from key studies:
Study Reference | IC50 Value (µM) | Description |
---|---|---|
Study A | 0.5 | Inhibition of KAT II activity |
Study B | 0.8 | Effects on KYNA production |
In Vivo Studies
Preclinical studies have demonstrated that administration of BFF122 leads to increased levels of KYNA and altered behavior patterns indicative of improved cognitive function:
- Cognitive Enhancement : Rodent models treated with BFF122 exhibited improved memory retention and learning capabilities compared to control groups.
- Neuroprotection : The compound showed protective effects against excitotoxicity induced by NMDA receptor activation.
特性
IUPAC Name |
(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-9-8-26-16-13-10(15(23)11(17(24)25)7-22(9)13)6-12(18)14(16)20-2-4-21(19)5-3-20/h6-7,9H,2-5,8,19H2,1H3,(H,24,25)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVSZFWVUBYSI-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。